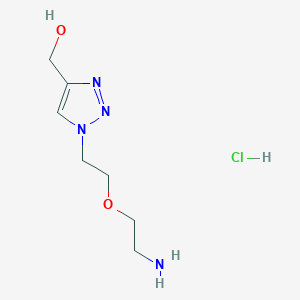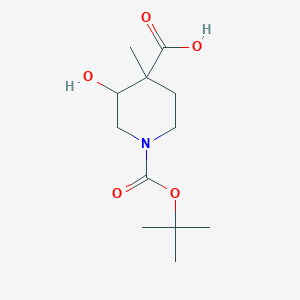![molecular formula C6H4IN3 B1382113 3-Yodopirazolo[1,5-a]pirimidina CAS No. 1701484-67-4](/img/structure/B1382113.png)
3-Yodopirazolo[1,5-a]pirimidina
Descripción general
Descripción
3-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular weight of 245.02 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . This methodology is distinguished by its short reaction times, high-yield, operational simplicity, broad substrate scope and pot-economy .Molecular Structure Analysis
The molecular structure of 3-Iodopyrazolo[1,5-a]pyrimidine is represented by the InChI code1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H . This indicates that the compound contains 6 carbon atoms, 4 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms . Chemical Reactions Analysis
The chemical reactions involving 3-Iodopyrazolo[1,5-a]pyrimidine are characterized by a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution .Physical And Chemical Properties Analysis
3-Iodopyrazolo[1,5-a]pyrimidine is a solid substance at room temperature . It has a molecular weight of 245.02 . Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Aplicaciones Científicas De Investigación
Aplicaciones medicinales
Las pirazolo[1,5-a]pirimidinas han mostrado ser prometedoras en el campo de la medicina. Se han estudiado por su actividad anticancerígena contra líneas celulares de cáncer humano y células CLL primarias. Se ha encontrado que algunos derivados inducen la muerte celular por apoptosis al inhibir la enzima CDK, que es crucial en la regulación del ciclo celular .
Industria de colorantes y fluoróforos
Estos compuestos también se utilizan en la industria de los colorantes y como fluoróforos. Sus propiedades fotofísicas los hacen adecuados para su uso en colorantes y marcadores fluorescentes, que pueden aplicarse en varios procesos industriales .
Diodos orgánicos emisores de luz (OLED)
Las pirazolo[1,5-a]pirimidinas tienen aplicaciones en el desarrollo de OLED. Sus propiedades estructurales contribuyen al rendimiento de los OLED, que se utilizan en tecnologías de visualización e iluminación .
Materiales semiconductores
Debido a sus prometedoras propiedades biológicas y fotofísicas, estos compuestos han impulsado el desarrollo de varios métodos para su síntesis, con el objetivo de utilizarlos como materiales semiconductores .
Aplicaciones ópticas
Una familia de pirazolo[1,5-a]pirimidinas ha sido identificada como compuestos estratégicos para aplicaciones ópticas. Ofrecen metodologías sintéticas más sencillas y ecológicas y propiedades fotofísicas ajustables, lo que los hace adecuados para diversos usos ópticos .
Metodología sintética
Existe una ruta regioselectiva, eficiente en tiempo y de una sola olla para la síntesis de pirazolo[1,5-a]pirimidinas diversamente sustituidas. Este método es asistido por microondas y proporciona rendimientos de buenos a excelentes, lo que es beneficioso para la producción a gran escala .
Mecanismo De Acción
Target of Action
The primary target of 3-Iodopyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
3-Iodopyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G1 phase to the S phase
Biochemical Pathways
The inhibition of CDK2 by 3-Iodopyrazolo[1,5-a]pyrimidine affects the cell cycle, a fundamental biochemical pathway in all living cells . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this disruption can vary depending on the specific cell type and the presence of other signaling molecules.
Pharmacokinetics
Its molecular weight (24502 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed
Result of Action
The inhibition of CDK2 by 3-Iodopyrazolo[1,5-a]pyrimidine can lead to cell cycle arrest and potentially cell death . This makes it a promising candidate for the development of new cancer treatments . .
Action Environment
The action, efficacy, and stability of 3-Iodopyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature
Safety and Hazards
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propiedades
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERJONRBBYGPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Iodopyrazolo[1,5-a]pyrimidine useful in organic synthesis?
A: 3-Iodopyrazolo[1,5-a]pyrimidine is a valuable precursor in organic synthesis because of the reactivity of the iodine atom. It readily participates in cross-coupling reactions, such as the Heck reaction and the Sonogashira coupling, allowing for the introduction of various substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. [, ] This versatility makes it an attractive building block for creating diverse chemical libraries, particularly for exploring new pharmaceuticals and materials.
Q2: How is 3-Iodopyrazolo[1,5-a]pyrimidine synthesized?
A: The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidines is efficiently achieved by direct iodination of pyrazolo[1,5-a]pyrimidines using N-iodosuccinimide (NIS) as the iodinating agent. [, ] This method offers a straightforward and high-yielding route to access the desired iodo-substituted compounds.
Q3: Can you provide an example of how 3-Iodopyrazolo[1,5-a]pyrimidine is used to create more complex molecules?
A: One example is the synthesis of ω-functionalized 3-alkynylpyrazolo[1, 5-a]pyrimidines. [] 3-Iodopyrazolo[1,5-a]pyrimidine reacts with propargylic or homopropargylic compounds in the presence of a palladium catalyst, copper iodide, and triphenylphosphine. This Sonogashira coupling reaction results in the formation of a new carbon-carbon bond, introducing an alkyne group onto the pyrazolo[1,5-a]pyrimidine core. This alkyne group can be further modified, highlighting the utility of 3-Iodopyrazolo[1,5-a]pyrimidine in building complex molecules with potential biological activity.
- Ma, S., Xie, H., Wang, J., Pan, Y. (2004). Convenient Synthesis of Substituted 3‐Alkenylpyrazolo[1,5‐a]pyrimidines via Heck Cross‐Coupling Reaction. Synthesis, 14, 2329–2334.
- Regitz, M., & Himbert, G. (2004). ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. Synthesis, 14, 2335–2338.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)



